molecular formula C8H10O3 B052193 (+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one CAS No. 104010-72-2

(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one

Cat. No.: B052193
CAS No.: 104010-72-2
M. Wt: 154.16 g/mol
InChI Key: UWXUDHGKUWPPGB-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one is an organic compound with a unique bicyclic structure. This compound is characterized by its two fused rings, one of which contains a dioxolane moiety. The stereochemistry of the compound is defined by the (3aS,6aS) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarbonyl compound with a diol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture in an organic solvent such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one is unique due to its bicyclic structure and specific stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXUDHGKUWPPGB-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(=O)C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=CC(=O)[C@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436216
Record name (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104010-72-2, 103904-94-5
Record name (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aS,6aS)-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(3aS,4S,6aR)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (1-1) (3 g, 19.2 mmol, 1 equiv) was dissolved in DCM (96 mL) and PS-IBX (32 g, 1.2 mmol/g loading, 2 equiv) was added. The mixture was rotated for 3 days at ambient temperature. Upon disappearance of starting material, the resin was filtered off washing with DCM (3×50 mL). The filtrate was concentrated to afford 3aR,6aR)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one (5-1) as a tan solid. 1H NMR (500 MHz, CDCl3): δ 7.61 (dd, J=5.5, 2.5 Hz, 1H); 6.21 (d, J=6.0 Hz, 1H); 5.27 (dd, J=5.5, 2.5 Hz, 1H); 4.46 (d, J=5.5 Hz, 1H); 1.41 (d, J=3.0 Hz, 6H).
Name
Quantity
96 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.